N-(2,3-dihydro-1H-isoindol-5-yl)acetamide hydrochloride
CAS No.: 412294-03-2
Cat. No.: VC11633949
Molecular Formula: C10H13ClN2O
Molecular Weight: 212.67 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 412294-03-2 |
|---|---|
| Molecular Formula | C10H13ClN2O |
| Molecular Weight | 212.67 g/mol |
| IUPAC Name | N-(2,3-dihydro-1H-isoindol-5-yl)acetamide;hydrochloride |
| Standard InChI | InChI=1S/C10H12N2O.ClH/c1-7(13)12-10-3-2-8-5-11-6-9(8)4-10;/h2-4,11H,5-6H2,1H3,(H,12,13);1H |
| Standard InChI Key | BSOMJIZKGJDLEE-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC2=C(CNC2)C=C1.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a 2,3-dihydro-1H-isoindole core substituted with an acetamide group at the 5-position, paired with a hydrochloride counterion. The isoindole system’s partial saturation at the 2,3-positions introduces conformational rigidity, which may influence its binding affinity to biological targets.
Physicochemical Data
| Property | Value |
|---|---|
| CAS Number | 412294-03-2 |
| Molecular Formula | C₁₀H₁₃ClN₂O |
| Molecular Weight | 212.67 g/mol |
| IUPAC Name | N-(2,3-dihydro-1H-isoindol-5-yl)acetamide; hydrochloride |
| Canonical SMILES | CC(=O)NC1=CC2=C(CNC2)C=C1.Cl |
| Purity | ≥95% |
The compound’s logP (partition coefficient) and aqueous solubility remain under investigation, though its hydrochloride form suggests moderate polarity.
Synthesis and Manufacturing
Synthetic Pathways
The primary synthesis route involves the acetylation of 2,3-dihydro-1H-isoindol-5-amine using acetic anhydride or acetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, yielding the acetamide intermediate, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.
Key Reaction Parameters:
-
Solvent: Polar aprotic solvents (e.g., dimethylformamide) enhance reactant solubility.
-
Temperature: Room temperature to 50°C to minimize side reactions.
-
Catalysts: Base catalysts (e.g., pyridine) accelerate acetylation.
Purification and Characterization
Crude product purification typically employs recrystallization from ethanol/water mixtures. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy validate chemical identity and purity.
Pharmacological Applications and Mechanisms
Enzyme Modulation
Derivatives of this compound have shown inhibitory effects on monoamine oxidase (MAO) and phosphodiesterase-4 (PDE4), enzymes implicated in neurodegenerative and inflammatory diseases. Modulating these pathways could expand its utility in treating conditions like Parkinson’s disease or depression.
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Current Research and Future Directions
Therapeutic Optimization
Ongoing research aims to refine the compound’s pharmacokinetic profile through structural modifications, such as alkyl chain elongation or halogen substitution. These changes could enhance blood-brain barrier penetration or target selectivity.
Mechanistic Studies
Advanced in vitro and in vivo models are needed to delineate its interaction with neurotransmitter systems and downstream signaling pathways. Collaborative efforts between academic and industrial labs are critical for translating preclinical findings into clinical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume